N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, an acetyl group, and a nitrobenzene sulfonamide group
Mechanism of Action
Target of Action
It’s known that similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It’s suggested that selected compounds of this class were investigated for their map kinase pathway inhibition , which could imply a similar mode of action for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide.
Biochemical Pathways
Given its potential role as an erk1/2 inhibitor , it can be inferred that it may affect the MAP kinase pathway, which plays a crucial role in cellular signaling related to growth and differentiation.
Result of Action
Given its potential role as an erk1/2 inhibitor , it can be inferred that it may have antineoplastic activity, potentially inhibiting the growth of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The resulting acetylated quinoline is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reducing nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used but typically include modified sulfonamide derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitrobenzene sulfonamide group and a tetrahydroquinoline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-12(21)19-10-2-3-13-4-5-14(11-17(13)19)18-26(24,25)16-8-6-15(7-9-16)20(22)23/h4-9,11,18H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCPLNTZMSMHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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